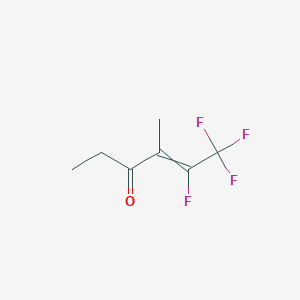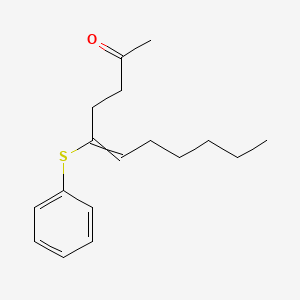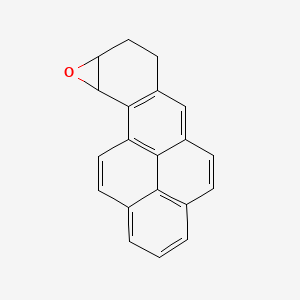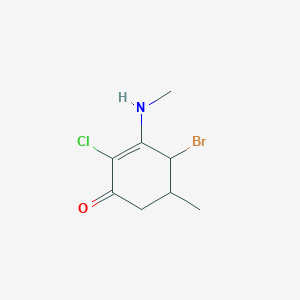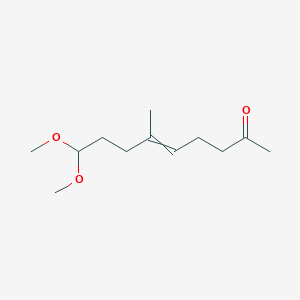
9,9-Dimethoxy-6-methylnon-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethoxy-6-methylnon-5-en-2-one is an organic compound with the molecular formula C12H22O3 It is a derivative of nonenone, characterized by the presence of methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethoxy-6-methylnon-5-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-5-nonen-2-one with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 6-methyl-5-nonen-2-one and methanol.
Reaction: Conducting the reaction in large reactors with precise control over temperature and catalyst concentration.
Purification: Using distillation or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethoxy-6-methylnon-5-en-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
9,9-Dimethoxy-6-methylnon-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Dimethoxy-6-methylnon-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the double bond in its structure play a crucial role in its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethoxy-6-methylnon-5-en-2-one
- 2,3-Dimethoxy-6-((methyl(oxido)imino)methyl)benzoic acid
- 5-Nonen-2-one, 9,9-dimethoxy-6-methyl-, (E)-
Uniqueness
This compound is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
63284-81-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
9,9-dimethoxy-6-methylnon-5-en-2-one |
InChI |
InChI=1S/C12H22O3/c1-10(6-5-7-11(2)13)8-9-12(14-3)15-4/h6,12H,5,7-9H2,1-4H3 |
InChI Key |
YKJLWFPKFVDOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
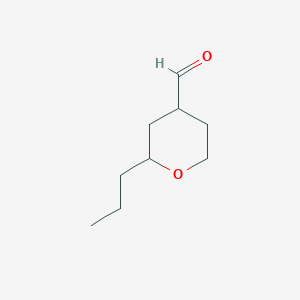
![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
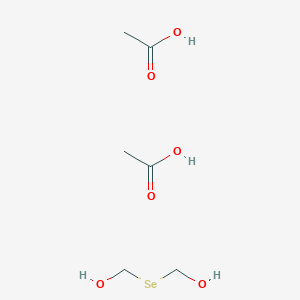
![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
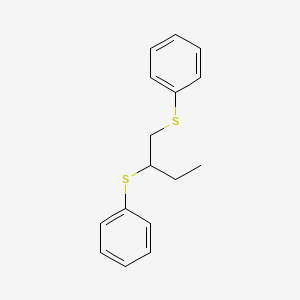
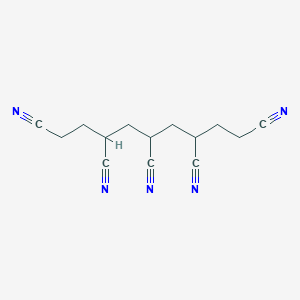
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
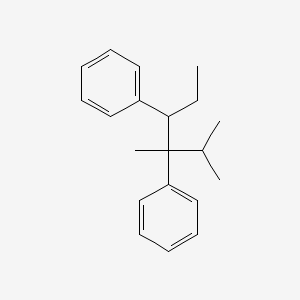
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
